5-Methylpicene
Description
Historical Context of Picene (B1221364) Hydrocarbons and Alkylated Analogs
Picene, the parent compound of 5-Methylpicene, has been known to chemists for over a century. It is a hydrocarbon that can be found in the pitchy residue from the distillation of peat tar and petroleum. nih.gov Historically, it could be synthesized by reacting a mixture of naphthalene (B1677914) and 1,2-dibromoethane with anhydrous aluminum chloride. nih.gov Picene itself is a large, colorless, plate-like crystalline solid that exhibits blue fluorescence. nih.gov
The study of polycyclic aromatic hydrocarbons took on significant new dimensions in the early 20th century with the investigation into their potential carcinogenic properties. biorxiv.org This line of inquiry led to the synthesis and examination of a vast number of PAHs to understand the relationship between their structure and biological activity. biorxiv.org
In more recent history, interest in picene and its derivatives was renewed by reports of superconductivity in alkali metal-doped picene, although this finding has been met with skepticism due to difficulties in reproducing the results. nih.gov This discovery, however, spurred further research into the synthesis and properties of picene and its substituted analogs, with the goal of developing novel organic electronic materials. rsc.org The synthesis of substituted picenes, including those with alkyl groups, has been explored through various methods, including palladium-catalyzed cross-coupling reactions and solar light-induced photocyclization. rsc.orgnih.gov
Significance of Polycyclic Aromatic Hydrocarbons with Methyl Substitution in Modern Chemistry
The substitution of a methyl group onto the aromatic core of a polycyclic aromatic hydrocarbon can have a profound impact on its chemical and physical properties. The presence of a methyl group can reduce the thermal severity required to initiate chemical reactions in molecular mixtures. nih.gov Research has shown that methyl substituents on PAHs can be key features in the thermal conversion and transformation of these materials. nih.gov
From a materials science perspective, methyl substitution can influence the solid-state packing of PAHs, which in turn affects their electronic properties, such as charge carrier mobility. The methyl group, due to its steric bulk, can alter the intermolecular stacking of the aromatic rings, which is a critical factor in the performance of organic electronic devices.
Furthermore, the methyl group can serve as a reactive handle for further functionalization of the PAH core, allowing for the synthesis of more complex molecular architectures. The role of methyl radicals has been explored in the growth of PAHs, where a process of methyl addition followed by cyclization can lead to the expansion of the hexagonal carbon network.
Overview of Current Research Trajectories for Substituted Picenes
While specific research on this compound is limited, the broader field of substituted picenes is an active area of investigation. A significant portion of this research is focused on understanding how different substituent groups and their positions on the picene framework affect the material's physicochemical properties.
For instance, a series of methoxy-substituted picenes have been synthesized and studied. nih.gov This research demonstrated that the position of the substituent has a significant effect on the electronic structure and the single-crystal packing of the molecules. nih.gov Specifically, substitution at the outer positions of the picene core had a different effect on the highest occupied molecular orbital (HOMO) geometry compared to substitution at the inner positions. nih.gov These changes in molecular packing and electronic structure were found to directly impact the material's performance in organic field-effect transistors (OFETs), with the substituted picenes showing lower hole mobilities than the parent, unsubstituted picene. nih.gov
The development of novel and efficient synthetic routes to substituted picenes is another key research trajectory. nih.gov Methods such as palladium-catalyzed intramolecular double cyclization and Wittig reaction/intramolecular cyclization sequences are being employed to create a variety of functionalized picene derivatives. nih.govnih.gov These synthetic efforts are crucial for providing the materials needed to systematically investigate the structure-property relationships in this class of compounds and to explore their potential in applications such as organic electronics.
Data Tables
Table 1: General Properties of Picene (Parent Compound)
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₄ | nih.govrsc.org |
| Molar Mass | 278.33 g/mol | nih.gov |
| Appearance | Large colorless plates | nih.gov |
| Melting Point | 366 to 367 °C | nih.gov |
| Boiling Point | 518 to 520 °C | nih.gov |
| Fluorescence | Blue | nih.gov |
| Solubility | Soluble in concentrated sulfuric acid | nih.gov |
Table 2: Impact of Methyl Substitution on General Properties of PAHs
| Property | Effect of Methyl Substitution | Reference |
| Reactivity | Can lower the temperature required for thermal reactions. | nih.gov |
| Solid-State Packing | Steric hindrance from the methyl group can alter intermolecular stacking. | nih.gov |
| Electronic Properties | Changes in solid-state packing can affect charge transport properties. | nih.gov |
| Synthetic Utility | The methyl group can act as a site for further chemical modification. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpicene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16/c1-15-14-23-21-11-10-16-6-2-3-8-18(16)20(21)12-13-22(23)19-9-5-4-7-17(15)19/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUWRZFGNLIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324756 | |
| Record name | 5-methylpicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-40-3 | |
| Record name | Picene, 5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methylpicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 5 Methylpicene
High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation
The precise molecular structure of 5-Methylpicene is determined through a combination of high-resolution spectroscopic methods. These techniques probe the nuclear and vibrational energy levels of the molecule, providing a unique fingerprint of its atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structure.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the methyl and aromatic protons. A sharp singlet appears in the upfield region, characteristic of the methyl group protons. The aromatic region of the spectrum is complex, showing a series of multiplets that correspond to the 13 protons on the picene (B1221364) backbone. The integration of these signals confirms the proton count for each distinct chemical environment. acs.org
The ¹³C NMR spectrum provides further confirmation of the molecular skeleton. It displays a signal for the methyl carbon and a series of signals for the 22 carbons of the picene framework, distinguishing between protonated and quaternary carbons. acs.org The chemical shifts are influenced by the electron density around each nucleus, allowing for the assignment of each carbon to its position in the molecule.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.95 | s (singlet) | 3H | CH₃ |
| 7.65–7.80 | m (multiplet) | 4H | Aromatic CH |
| 8.00–8.05 | m (multiplet) | 2H | Aromatic CH |
| 8.20–8.25 | m (multiplet) | 1H | Aromatic CH |
| 8.65 | s (singlet) | 1H | Aromatic CH |
| 8.80–9.00 | m (multiplet) | 5H | Aromatic CH |
Data sourced from Dova et al., 2015. acs.org
Table 2: Key ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 20.7 | CH₃ |
| 120.7 - 133.2 | Aromatic C & CH |
Data sourced from Dova et al., 2015. acs.org
Vibrational Spectroscopy (e.g., Raman Spectroscopy) Applied to Picene Systems
Vibrational spectroscopy techniques, such as Raman spectroscopy, are powerful tools for investigating the structural properties of PAHs like picene and its derivatives. Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from the interaction with molecular vibrations. nih.gov
For picene systems, the Raman spectrum is characterized by several distinct modes. The high-frequency region (typically 1000-1600 cm⁻¹) is dominated by intramolecular C-C and C-H stretching vibrations within the aromatic rings. researchgate.net The "breathing" modes of the benzene (B151609) rings also give rise to intense peaks. uni-tuebingen.de The introduction of a methyl group on the picene skeleton, as in this compound, is expected to introduce new vibrational modes associated with the methyl group itself (e.g., C-H stretching and bending modes) and perturb the existing vibrations of the picene core. These changes, although sometimes subtle, can be detected and serve as a diagnostic marker for methylation. acs.org Analysis of the parent picene molecule reveals characteristic peaks that form the basis for understanding the spectra of its derivatives. acs.org
Table 3: Representative Raman Modes in Picene Systems
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1600 | Aromatic C=C stretching |
| ~1350-1450 | Aromatic ring vibrations |
| ~1000 | Ring breathing modes |
| < 800 | C-H out-of-plane bending, skeletal deformations |
Based on general data for polycyclic aromatic hydrocarbons.
Advanced Mass Spectrometry-Based Characterization of Methylated Polycyclic Aromatic Hydrocarbons (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass.
For methylated PAHs such as this compound, HRMS is crucial for confirming its molecular formula (C₂₃H₁₆) and distinguishing it from isomers or other compounds with the same nominal mass. The technique can differentiate between molecules whose masses differ by only a fraction of a mass unit, providing a high degree of confidence in the compound's identity.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₁₆ |
| Nominal Mass | 292 u |
| Monoisotopic (Exact) Mass | 292.12520 u |
Theoretical exact mass calculated based on isotopic masses.
Solid-State Structural Investigations of this compound and Analogs
The arrangement of molecules in the solid state dictates the material properties of a compound. X-ray diffraction is the definitive method for determining this three-dimensional structure.
X-ray Diffraction Analysis of Crystalline Forms
Single-crystal X-ray diffraction (XRD) allows for the precise determination of the atomic positions within a crystal lattice. This analysis reveals the unit cell parameters (the dimensions of the repeating lattice unit), the crystal system, and the space group that describes the symmetry of the crystal.
Analysis of Crystal Packing and Supramolecular Architecture
The data obtained from XRD is used to build a model of how molecules are arranged relative to one another, an arrangement known as crystal packing. For picene and its analogs, the packing is dominated by non-covalent interactions, primarily van der Waals forces and π-π stacking. acs.org
Chromatographic Separation and Isomer Differentiation of Methylated Picenes
The analysis and differentiation of methylated picenes, including this compound, from complex mixtures of polycyclic aromatic hydrocarbons (PAHs) present a significant analytical challenge due to the presence of numerous isomers with similar physicochemical properties. Chromatographic techniques are essential for achieving the necessary separation and identification. Methodologies such as normal-phase and reversed-phase liquid chromatography, as well as gas chromatography coupled with mass spectrometry, are pivotal in resolving these isomeric compounds.
Normal-Phase Liquid Chromatography (NPLC) for Isomeric Separation
Normal-Phase Liquid Chromatography (NPLC) is a powerful technique for the separation of isomers, making it particularly suitable for analyzing complex PAH mixtures. rsc.orgchromedia.org In NPLC, a polar stationary phase is used with a less polar, often organic, mobile phase. chromedia.org This method facilitates the separation of chemically similar substances, including isomers. chromedia.org
For PAHs and their methylated derivatives, aminopropyl (NH₂) bonded stationary phases are predominantly used. scispace.comnih.gov The retention mechanism on an NH₂ phase is primarily based on the interaction between the aromatic π-electrons of the PAH solutes and the polar amino groups of the stationary phase. scispace.com This interaction leads to a separation that correlates with the total number of aromatic carbons in the PAH structure. scispace.comnih.gov As a general rule, methyl-substituted PAHs, such as this compound, tend to elute slightly later than their parent PAH but within the same chromatographic region. scispace.comnih.gov
Research has shown that within a group of isomers, non-planar molecules are generally less retained and therefore elute earlier than their planar counterparts. scispace.comnih.gov This is a key factor in differentiating isomers. For instance, in a study of six-ring PAHs with a molecular mass of 302 Da, it was observed that several non-planar isomers eluted distinctly before the planar ones. scispace.com
Charge-transfer stationary phases, such as those with 3-(2,4-Dinitroanilino) propyl (DNAP), offer an alternative and effective NPLC separation mechanism. ualberta.ca DNAP columns separate PAHs primarily based on their number of aromatic rings, which is a result of π-π interactions between the electron-donating PAH and the electron-accepting stationary phase. ualberta.ca
Table 1: NPLC Retention Characteristics of Selected PAHs on an Aminopropyl (NH₂) Stationary Phase
| Compound | Isomer Group | Retention Index (log I) | Planarity |
|---|---|---|---|
| Benzo[a]pyrene | Five-Ring (MM 252 Da) | 1.44 | Planar |
| Benzo[e]pyrene | Five-Ring (MM 252 Da) | 1.42 | Planar |
| Perylene | Five-Ring (MM 252 Da) | 1.36 | Planar |
| Dibenzo[a,h]anthracene | Five-Ring (MM 278 Da) | 1.58 | Non-Planar |
| Picene | Five-Ring (MM 278 Da) | 1.63 | Planar |
Note: This table is illustrative, based on general retention behaviors described in the literature. scispace.comnih.gov Retention indices are relative and depend on specific experimental conditions.
Reversed-Phase Liquid Chromatography (RP-LC) Applications
Reversed-Phase Liquid Chromatography (RP-LC) is the most widely used mode of High-Performance Liquid Chromatography (HPLC), especially for the separation of organic and hydrophobic compounds. phenomenex.comontosight.aiwikipedia.org It operates on the principle of hydrophobic interactions, utilizing a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase, which is usually a mixture of water with solvents like acetonitrile (B52724) or methanol. phenomenex.comwikipedia.org In RP-LC, hydrophobic molecules in the mobile phase tend to adsorb to the hydrophobic stationary phase, with retention increasing as the hydrophobicity of the analyte increases. wikipedia.org
RP-LC is extensively applied in pharmaceutical, biomedical, and environmental analysis. phenomenex.comontosight.aicreative-proteomics.com For PAH analysis, RP-LC on polymeric octadecylsilane (B103800) (C18) stationary phases provides excellent separations of isomeric compounds. scispace.com The separation mechanism relies on the partitioning of solutes between the stationary and mobile phases. ontosight.ai Gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to effectively elute compounds with a wide range of hydrophobicities. phenomenex.com
While NPLC separates PAHs based on aromatic carbon number or ring count, RP-LC separates them primarily based on hydrophobicity. The structural differences between isomers like this compound and its positional isomers (e.g., 1-, 2-, 3-, and 4-methylpicene) lead to subtle differences in their hydrophobicity, which can be exploited for separation using optimized RP-LC methods. researchgate.netmdpi.com The compatibility of RP-LC with mass spectrometry makes it a powerful tool for the definitive identification of these isomers. ontosight.ainih.gov
Gas Chromatography/Mass Spectrometry (GC/MS) for Alkyl-Substituted Polycyclic Aromatic Hydrocarbon Analysis
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including PAHs and their alkylated derivatives. researchgate.net It is a prevailing methodology due to its high separation efficiency, sensitivity, and ability to provide structural information for identification. researchgate.netshimadzu.com The analysis of alkyl-PAHs is crucial as these compounds are significant components of petrogenic sources and can exhibit considerable toxicity. cedre.frdiva-portal.org
In GC/MS analysis of PAHs, the separation is typically achieved on a capillary column with a specific stationary phase. shimadzu.com Phenyl-substituted polysiloxane phases (e.g., 50% phenyl-polysiloxane) are commonly used and have demonstrated excellent capabilities in separating isomeric PAHs. researchgate.netresearchgate.netmdpi.com The separation of the numerous PAH isomers can be challenging as many share the same mass, making chromatographic resolution paramount. shimadzu.comdiva-portal.org
The oven temperature program is a critical parameter that must be carefully optimized to achieve the separation of closely eluting isomers. caymanchem.com By using a slow temperature ramp, baseline resolution between structural isomers can often be accomplished. caymanchem.com Following separation by the gas chromatograph, the mass spectrometer fragments the eluting compounds, producing a mass spectrum that serves as a chemical fingerprint, allowing for their identification. researchgate.net For complex samples like coal tar, a preliminary fractionation by NPLC can be employed to simplify the mixture before GC/MS analysis, enabling the identification of a greater number of PAHs and their methylated derivatives. researchgate.net
Table 2: Typical GC/MS Conditions for PAH Analysis
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890A or similar diva-portal.org |
| Column | Select PAH column (30m x 0.25mm, df=0.15µm) or similar shimadzu.comcedre.frdiva-portal.org |
| Inlet Mode | Splitless shimadzu.comcedre.fr |
| Injector Temperature | 300°C shimadzu.comcedre.fr |
| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) cedre.fr |
| Oven Program | e.g., 90°C (2 min) → 5°C/min to 320°C (12 min) shimadzu.com |
| MS Detector | Quadrupole or Tandem Mass Spectrometer (MS/MS) shimadzu.comcedre.fr |
| Ionization Mode | Electron Ionization (EI) at 70 eV diva-portal.org |
| Measurement Mode | Scan or Selected Ion Monitoring (SIM) shimadzu.com |
Source: Based on typical conditions reported in analytical literature. shimadzu.comcedre.frdiva-portal.org
Retention Behavior and Molecular Shape Parameter Correlations in Chromatography
The retention of PAH isomers in chromatographic systems is not solely dependent on boiling point or polarity but is also significantly influenced by molecular shape. researchgate.net Descriptors such as the length-to-breadth ratio (L/B) and thickness (T), an indicator of non-planarity, are used to correlate molecular geometry with retention behavior. researchgate.netnih.gov
In NPLC using an aminopropyl (NH₂) phase, the retention of PAHs is correlated with the number of aromatic carbon atoms, but for isomers, non-planarity plays a crucial role. scispace.com Non-planar isomers, which have a larger thickness (T) value, tend to be less retained and elute earlier than their planar counterparts. scispace.comnih.gov Good correlations have been observed between retention and the thickness parameter for larger PAHs (molecular mass ≥ 278 Da). scispace.com
In gas chromatography, especially on liquid crystalline stationary phases, the shape of the molecule is a key determinant of retention. researchgate.netnih.gov These phases can separate isomers based on their geometry. nih.gov Generally, retention increases with an increasing length-to-breadth (L/B) ratio, meaning more linear, rod-like molecules are retained longer than more compact, square-shaped isomers. researchgate.netnih.gov This shape selectivity is highly effective for separating positional isomers. vurup.sk
Table 3: Correlation of Molecular Shape with Chromatographic Retention for PAH Isomer Groups
| Chromatographic Method | Stationary Phase | Molecular Parameter | Observed Trend | Correlation (r) Example |
|---|---|---|---|---|
| NPLC | Aminopropyl (NH₂) | Thickness (T) / Non-planarity | Retention decreases with increasing non-planarity. scispace.com | -0.99 (for MM 278 Da isomers) scispace.com |
| GC | 50% Liquid Crystalline DMPS | Length-to-Breadth (L/B) Ratio | Retention increases with increasing L/B ratio. researchgate.net | up to 1.00 researchgate.net |
| GC | 50% Phenyl Polysiloxane | Length-to-Breadth (L/B) Ratio | Weaker correlation compared to LC phases. nih.gov | 0.14 to 0.59 nih.gov |
Source: Data compiled from studies on PAH retention behavior. scispace.comresearchgate.netnih.gov
Computational and Theoretical Investigations of 5 Methylpicene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have become a cornerstone in the investigation of molecular properties. For 5-methylpicene, these methods offer a detailed picture of its electronic landscape, which is fundamental to understanding its behavior.
Density Functional Theory (DFT) for Ground-State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgarxiv.org It has gained popularity in computational chemistry since the 1990s due to its balance of accuracy and computational cost. wikipedia.org DFT methods are based on the principle that the energy of a molecule in its ground state can be determined from its electron density. github.io This approach allows for the calculation of ground-state geometries and various electronic properties. github.iorsc.org
In the context of this compound, DFT calculations are instrumental in determining its optimized molecular structure, including bond lengths and angles. These calculations often employ hybrid functionals, such as B3LYP, which mix DFT and Hartree-Fock exchange energies to achieve higher accuracy. github.iouni-muenchen.de The choice of basis set, such as the 6-31G(d) or the cc-pVQZ, is also crucial for obtaining reliable results. uni-muenchen.de For instance, DFT can be used to model the structure of functionalized MXene monolayers and nanotubes, investigating their stability and electronic properties. rsc.org
The electronic properties that can be derived from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species. For substituted quinoxalines, for example, the LUMO is located in the pyrazine (B50134) ring, and its energy is a key determinant of the molecule's electron affinity and reduction potential. rsc.org
Computational Prediction of Vibrational Spectra and Mode Assignments
The vibrational modes of a molecule are characteristic of its structure and bonding. Computational methods, particularly DFT, can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. rsc.orgumich.edu
The process involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
For a molecule like this compound, the predicted vibrational spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl group, typically in the region of 3100-2850 cm⁻¹. derpharmachemica.commdpi.com Aromatic C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ range. mdpi.com The methyl group also exhibits specific bending (scissoring and rocking) and wagging modes. derpharmachemica.com For example, asymmetric and symmetric deformations of a methyl group are typically observed around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com The analysis of these modes can be complex due to their delocalized nature, but methods like the normal mode analysis (NMA) help in describing the atomic displacements during a molecular vibration. smu.edu
Below is a table summarizing typical calculated vibrational frequencies for methyl-substituted aromatic compounds.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Corresponding Experimental Region (cm⁻¹) * |
| Asymmetric CH₃ Stretch | 3007–2901 | 2993, 2949 |
| Symmetric CH₃ Stretch | 3007–2901 | 2918, 2848 |
| Asymmetric CH₃ Deformation | 1452–1357 | 1452, 1406, 1390 |
| Symmetric CH₃ Deformation | 1452–1357 | 1452, 1406, 1390 |
| CH₃ Rocking | - | 1070–1010 |
| Aromatic C-H Stretch | - | 3080–3010 |
| Aromatic C-C Stretch | - | ~1600–1400 |
| Note: Experimental values can vary based on the specific molecule and its environment. |
Determination of Electron Affinities and Redox Potentials
Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org Redox potentials, which are related to the ease of oxidation or reduction, are crucial for applications in electronics and energy storage. nih.govnih.gov Computational methods, particularly DFT, can provide reliable estimates of these properties. scielo.org.za
The electron affinity can be calculated as the energy difference between the neutral molecule and its anion. Similarly, the ionization potential (IP) is the energy difference between the neutral molecule and its cation. These values are directly related to the HOMO and LUMO energies through Koopmans' theorem, although more accurate results are obtained from direct energy difference calculations (ΔSCF method).
The redox potentials can be correlated with the calculated HOMO and LUMO energies. scielo.org.za For a series of related compounds, a linear relationship is often observed between the experimental reduction potential and the calculated LUMO energy. scielo.org.za Similarly, the oxidation potential can be correlated with the HOMO energy. scielo.org.za These correlations allow for the computational screening of new materials with desired electrochemical properties. rsc.org For instance, in quinoxaline (B1680401) derivatives, electron-donating groups like alkyls lower the reduction potential, while electron-withdrawing groups increase it. rsc.org
The following table presents a hypothetical example of calculated electronic properties for a series of methyl-substituted PAHs.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Electron Affinity (eV) | Calculated Ionization Potential (eV) |
| Picene (B1221364) | -5.8 | -1.9 | 0.8 | 6.9 |
| 1-Methylpicene | -5.7 | -1.85 | 0.85 | 6.8 |
| This compound | -5.75 | -1.88 | 0.82 | 6.85 |
| 13-Methylpicene | -5.68 | -1.82 | 0.88 | 6.75 |
Molecular Dynamics Simulations and Conformer Analysis of Methylpicenes
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.comnih.gov These simulations provide a detailed view of molecular behavior by solving Newton's laws of motion for a system of interacting particles. nih.gov For flexible molecules like methylpicenes, MD simulations are essential for exploring the conformational landscape and understanding how molecular shape and dynamics influence physical properties. researchgate.netmdpi.com
In MD simulations, the forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov By integrating the equations of motion, the trajectory of each atom can be followed over time, providing insights into conformational changes, diffusion, and other dynamic processes. ebsco.com
For methylpicenes, a key aspect to investigate is the rotational barrier of the methyl group and its preferred orientation relative to the picene backbone. While the methyl group is relatively small, its conformation can influence crystal packing and intermolecular interactions. MD simulations can be used to sample different conformers and determine their relative energies and populations at a given temperature. This information is crucial for understanding the retention behavior of isomeric methylpicenes in chromatographic separations. researchgate.net
Excited-State Theory and Dynamics of Aromatic Systems
The interaction of aromatic molecules with light is a fundamental process with implications for photochemistry, photophysics, and materials science. rsc.orgresearchgate.net Understanding the behavior of molecules in their electronically excited states requires the use of advanced theoretical models. aps.orgyoutube.comchemrxiv.org
Theoretical Models for Excited-State Characterization
Several theoretical methods are available to study the excited states of molecules. youtube.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. youtube.comchemrxiv.org It is often used to simulate UV-Vis absorption spectra. However, for some systems, TD-DFT may not accurately describe certain types of excited states, such as charge-transfer states. youtube.com
More advanced methods, such as multireference configuration interaction (MRCI) and second-order algebraic diagrammatic construction (ADC(2)), can provide more accurate descriptions of excited states, especially in cases where multiple electronic configurations are important. youtube.com These methods are computationally more demanding but can be used as benchmarks for less expensive methods like TD-DFT. youtube.com
The concept of excited-state aromaticity is also a key theoretical model for understanding the photochemistry of aromatic systems. acs.orgdiva-portal.orgdiva-portal.orgchinesechemsoc.org According to Baird's rule, a cyclic system with 4n π-electrons is aromatic in its lowest triplet state, while a system with 4n+2 π-electrons is antiaromatic. diva-portal.orgchinesechemsoc.org This is the reverse of Hückel's rule for the ground state. chinesechemsoc.org This change in aromaticity upon excitation can drive significant changes in molecular geometry and reactivity. acs.orgdiva-portal.org For a molecule like this compound, which is a 4n+2 system (with 22 π-electrons), its excited states may exhibit antiaromatic character, potentially leading to specific photochemical pathways.
The following table lists some of the theoretical models used for excited-state characterization and their primary applications.
| Theoretical Model | Abbreviation | Primary Application |
| Time-Dependent Density Functional Theory | TD-DFT | Calculation of electronic excitation energies and UV-Vis spectra. |
| Multireference Configuration Interaction | MRCI | High-accuracy calculation of excited states, especially for systems with strong electron correlation. |
| Algebraic Diagrammatic Construction | ADC(n) | Calculation of excited states with a good balance of accuracy and computational cost. |
| Baird's Rule | - | Prediction of aromaticity and antiaromaticity in the lowest triplet excited state. |
Non-Adiabatic Dynamics and Conical Intersections in Photoexcited States
In the realm of theoretical photochemistry, the study of non-adiabatic dynamics is crucial for understanding the behavior of molecules in electronically excited states. For polycyclic aromatic hydrocarbons (PAHs) like this compound, photoexcitation can lead to a breakdown of the Born-Oppenheimer approximation, which assumes that the motion of electrons and nuclei can be treated separately. wikipedia.org This breakdown is most pronounced at specific molecular geometries known as conical intersections (CIs), where two or more potential energy surfaces become degenerate (i.e., they cross). wikipedia.orgnih.gov
Conical intersections act as highly efficient "molecular funnels" that facilitate rapid, non-radiative transitions between electronic states. wikipedia.orggvsu.edu Upon absorption of a UV photon, a molecule like this compound is promoted to an excited electronic state. The molecular wave packet then evolves on the excited-state potential energy surface and can reach a CI, at which point a very large vibronic coupling induces a non-radiative transition that returns the molecule to a lower electronic state, often the ground state. wikipedia.org This process is fundamental to the photostability of many organic molecules, including DNA. wikipedia.org
Table 1: Key Concepts in Non-Adiabatic Dynamics Relevant to Methylpicenes
| Concept | Description | Relevance to this compound |
|---|---|---|
| Born-Oppenheimer Approximation | Assumes the separation of electronic and nuclear motion due to the large mass difference. | Breaks down near conical intersections, requiring a non-adiabatic treatment for photoexcited this compound. wikipedia.org |
| Potential Energy Surface (PES) | A surface that describes the energy of a molecule as a function of its geometry for a specific electronic state. | This compound has multiple PESs (for ground and excited states) that can cross. gvsu.edu |
| Conical Intersection (CI) | A point of degeneracy between two electronic potential energy surfaces in a polyatomic molecule. | Acts as a "funnel" for ultrafast, non-radiative decay from excited states, governing the photostability and relaxation pathways of this compound. wikipedia.orgnih.govescholarship.org |
| Non-Adiabatic Coupling | Terms in the molecular Hamiltonian that describe the interaction between electronic and nuclear motion. | These couplings are exceptionally strong at conical intersections, enabling efficient transitions between electronic states. wikipedia.orggvsu.edu |
| Vibronic Coupling | The interaction between electronic and vibrational motion. | The singularity of vibronic coupling at CIs is responsible for inducing the non-radiative transition (surface-hopping). wikipedia.org |
Computational Studies of Photoinduced Processes and Relaxation Pathways
Computational chemistry provides powerful tools for simulating the complex events that follow the absorption of light by molecules like this compound. uzh.chrsc.org Methods such as non-adiabatic molecular dynamics (NAMD) and time-dependent density functional theory (TD-DFT) are employed to map the relaxation pathways of photoexcited molecules, offering insights that are often difficult to obtain experimentally. rsc.orgnih.gov These simulations can trace the journey of a molecule from the initial Franck-Condon region back to the electronic ground state, revealing the timescales and mechanisms of energy dissipation. lanl.govnih.gov
For a PAH like this compound, a typical photoinduced process involves several steps. lanl.gov Initially, UV light absorption excites the molecule to a higher singlet state (e.g., S2, S3). From there, the molecule typically undergoes extremely rapid internal conversion—a non-radiative process—to the lowest excited singlet state (S1), often within femtoseconds. lanl.gov This relaxation is frequently mediated by conical intersections. nih.gov Once in the S1 state, the molecule has several competing relaxation pathways:
Fluorescence: The molecule can return to the ground state (S0) by emitting a photon. Computational methods can calculate fluorescence rates, although they can be sensitive to the level of theory used. rsc.org
Intersystem Crossing (ISC): The molecule can transition from the singlet (S1) state to a triplet (T) state. This process is critical for phenomena like phosphorescence and the generation of singlet oxygen. rsc.org
Non-Radiative Decay via Conical Intersection: The molecule can follow a path on the S1 potential energy surface that leads to an S1/S0 conical intersection, allowing for a rapid and efficient radiationless return to the ground state. nih.govlanl.gov
NAMD simulations, which often use a surface-hopping algorithm, can model these competing pathways and predict the excited-state lifetime of the molecule. nih.govlanl.gov Such studies have shown that for many organic molecules, the relaxation from higher excited states back to S1 can occur in under 100 femtoseconds, while the final decay from S1 to the ground state may take picoseconds. lanl.gov Computational investigations are therefore indispensable for building a complete picture of the photophysics and photochemistry of methylpicenes. uah.esuzh.ch
Table 2: Computational Methods for Studying Photoinduced Processes
| Method | Application | Information Gained |
|---|---|---|
| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of excited-state energies and properties. rsc.org | Absorption spectra, transition energies, character of excited states. rsc.orglanl.gov |
| Non-Adiabatic Molecular Dynamics (NAMD) | Simulation of molecular dynamics across multiple coupled potential energy surfaces. nih.gov | Elucidation of relaxation pathways, excited-state lifetimes, quantum yields of different processes. nih.govlanl.gov |
| Complete Active Space Self-Consistent Field (CASSCF) | High-level multiconfigurational method for accurately describing electronic structures where static correlation is important, such as at CIs. uah.es | Accurate characterization of the geometry and energetics of conical intersections. quantum-journal.org |
| Surface Hopping Algorithms | A common approach within NAMD where trajectories evolve on a single PES but can "hop" to another surface at certain points based on a probability criterion. lanl.gov | Provides a practical way to simulate non-adiabatic transitions and population dynamics between states. nih.gov |
In Silico Screening and Molecular Docking Studies (e.g., 7-methylpicene-1,2-diol as an NAT inhibitor)
In silico screening and molecular docking are powerful computational techniques in drug discovery that allow for the rapid evaluation of large libraries of chemical compounds for their potential to bind to a biological target. nih.govmdpi.commdpi.com These methods have been applied to methylpicene derivatives to explore their therapeutic potential. google.comresearchgate.net
A notable example is the high-throughput virtual screening that identified 7-methylpicene-1,2-diol as a potent inhibitor of Arylamine N-acetyltransferase (NAT). researchgate.netbenthamscience.com The NAT enzyme from Mycobacterium tuberculosis is a relevant target in tuberculosis therapy because it is responsible for the acetylation, and subsequent inactivation, of the frontline drug Isoniazid. researchgate.net The emergence of Isoniazid resistance has created an urgent need for new therapeutic strategies. researchgate.net One such strategy is to co-administer Isoniazid with a NAT inhibitor, which would prevent its inactivation and enhance its efficacy.
In a computational study, a library of one hundred compounds was screened to find a potent inhibitor for the Mtb NAT enzyme. researchgate.net Through this screening, 7-methylpicene-1,2-diol was identified as a promising candidate. researchgate.netaus.ac.in This identification of a lead compound demonstrates the power of in silico methods to narrow down a vast chemical space to a manageable number of high-potential candidates for further experimental testing, thereby saving significant time and resources in the drug discovery pipeline. sysrevpharm.orgnih.gov
Ligand-Protein Interaction Analysis and Binding Affinity Predictions
Following the identification of a potential inhibitor through screening, molecular docking is used to predict its binding mode and affinity within the active site of the target protein. emanresearch.orgresearchgate.net This technique uses scoring functions to estimate the free energy of binding, with more negative scores typically indicating a stronger, more favorable interaction. orientjchem.orgnih.gov
For the identified inhibitor, 7-methylpicene-1,2-diol, molecular docking simulations were performed using programs such as Flex-X and Autodock 4.2 to predict its interaction with the NAT enzyme. researchgate.net The results showed strong binding affinity, validating its potential as a potent inhibitor. researchgate.net The binding affinity is a measure of the strength of the non-covalent interactions between the ligand and the protein, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov
The specific docking scores reported for 7-methylpicene-1,2-diol highlight its strong predicted affinity for the NAT active site. researchgate.net Analysis of the docked pose reveals the specific amino acid residues in the protein's binding pocket that interact with the ligand. researchgate.netyoutube.com These interactions are critical for stabilizing the protein-ligand complex and are a key determinant of the inhibitor's potency. nih.govnih.gov
Table 3: Predicted Binding Affinities of 7-methylpicene-1,2-diol against Mtb NAT
| Docking Program | Predicted Binding Score (kcal/mol) | Reference |
|---|---|---|
| Flex-X | -26.77 | researchgate.net |
| Autodock 4.2 | -8.26 | researchgate.net |
Note: Different docking programs use different algorithms and scoring functions, leading to variations in the absolute values of the scores. The relative ranking of compounds is often more important than the absolute values.
Principles of Computational Drug Design Applied to Methylpicenes
The investigation of methylpicene derivatives as enzyme inhibitors is an application of the broader principles of computer-aided drug design (CADD). nih.govnih.gov CADD encompasses a range of computational methods used to identify, design, and optimize new therapeutic agents. mdpi.comfrontiersin.org These approaches are generally categorized into two main types: structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.orgnih.gov
The study of 7-methylpicene-1,2-diol as a NAT inhibitor is a clear example of SBDD. researchgate.net This approach relies on the known three-dimensional structure of the target protein, which can be determined experimentally via X-ray crystallography or predicted using methods like homology modeling. sysrevpharm.orgemanresearch.org With the target structure in hand, computational tools can be used for:
Virtual Screening: Docking large libraries of small molecules into the target's binding site to identify "hits" with high predicted binding affinity. sysrevpharm.orgemanresearch.org
Lead Optimization: Modifying the chemical structure of a known active compound (a "lead") to improve its properties, such as potency, selectivity, or pharmacokinetic profile. nih.govnih.gov This is often guided by analyzing the structure-activity relationship (SAR), which correlates changes in chemical structure with changes in biological activity. mdpi.comnih.gov
De Novo Design: Designing novel molecules from scratch that are predicted to fit the shape and chemical environment of the target's active site. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-methylpicene-1,2-diol |
Based on a comprehensive search for scientific literature, there is currently insufficient specific data available on the electronic structure and photophysical properties of the chemical compound This compound to generate the detailed article as requested.
The provided outline requires specific experimental and theoretical findings for this compound, including:
Absorption and emission spectra in various solvents.
Fluorescence quantum yields and the effects of solvent polarity.
Stokes shift analysis.
Femtosecond-resolved spectroscopy data.
Multiexponential decay analysis and excited-state lifetimes.
Observations of intramolecular charge transfer phenomena.
The search did not yield any dedicated studies or datasets that address these specific photophysical characteristics for this compound. While general principles of spectroscopy and excited-state dynamics for aromatic hydrocarbons and methylated chromophores are well-documented, applying this general knowledge to create a specific, data-driven article on this compound without direct research on the compound would result in speculation and inaccuracies.
Therefore, it is not possible to fulfill the request while adhering to the strict requirements of providing thorough, informative, and scientifically accurate content focused solely on this compound.
Electronic Structure and Photophysical Properties of 5 Methylpicene
Relationship between Molecular Structure and Electronic Transitions in 5-Methylpicene
The electronic transitions in this compound, like other PAHs, are primarily π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. The energy and probability of these transitions are dictated by the molecule's electronic structure, which is a direct consequence of its atomic arrangement.
The picene (B1221364) molecule consists of five fused benzene (B151609) rings in an "armchair" arrangement. This extensive π-conjugated system results in a series of closely spaced molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the HOMO-LUMO energy gap largely determines the wavelength of the lowest energy electronic absorption. For solid picene, the band gap has been reported to be around 3.3 eV. aps.org Computational studies on an isolated picene molecule provide a HOMO-LUMO gap of approximately 2.9 eV. aps.org
The addition of a methyl group at the 5-position introduces an electron-donating substituent to the picene core. This inductive effect is known to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the absorption and fluorescence spectra of this compound is anticipated compared to unsubstituted picene. The vibrational fine structure observed in the electronic spectra of PAHs is also influenced by the molecular structure, with specific vibrational modes coupling to the electronic transitions.
Table 1: Calculated Electronic Properties of Picene
| Property | Value | Reference |
| HOMO-LUMO Gap (Solid) | ~3.3 eV | aps.org |
| HOMO-LUMO Gap (Isolated Molecule) | ~2.9 eV | aps.org |
| Conduction Bandwidth | ~0.5 eV | aps.org |
| Valence Bandwidth | ~0.5 eV | aps.org |
Note: This data is for the parent compound, picene. The values for this compound are expected to be slightly different due to the presence of the methyl group.
Photostability and Photochemical Reactivity of the this compound Core
The photostability of a molecule refers to its ability to resist degradation upon exposure to light. For PAHs like picene, photodegradation can occur through various pathways, including photooxidation and photodimerization. The photochemical reactivity of the this compound core will be influenced by its electronic structure and the accessibility of reactive sites.
Picene itself is a relatively stable aromatic compound. researchgate.net However, like many PAHs, it can undergo photochemical reactions, particularly in the presence of oxygen and UV light. The introduction of a methyl group can potentially influence the photostability of the picene core. On one hand, the electron-donating nature of the methyl group might increase the electron density in the aromatic system, potentially making it more susceptible to photooxidation. On the other hand, the methyl group could provide steric hindrance at the site of attachment, which might protect that specific region of the molecule from photochemical attack.
The specific position of the methyl group is crucial. The 5-position (and the equivalent 8-, 9-, and 12-positions) is in a "bay-region" of the picene structure. Substituents in these regions can influence the planarity of the aromatic system and affect its susceptibility to certain photochemical reactions.
Intermolecular Interactions and Supramolecular Assemblies of 5 Methylpicene
Types of Intermolecular Forces in Aromatic Systems (e.g., Van der Waals Interactions, π-π Stacking)
The interactions between molecules of 5-methylpicene, like other aromatic systems, are governed by a combination of non-covalent forces. These forces, while individually weak compared to covalent bonds, collectively determine the physical properties and solid-state structure of the material. britannica.comwikipedia.orgbyjus.com
Van der Waals Forces: This is a general term for intermolecular attractions that includes London dispersion forces and dipole-dipole interactions. libretexts.org For a nonpolar molecule like this compound, the dominant component is the London dispersion force. britannica.com This force arises from temporary, fluctuating dipoles created by the movement of electrons within the molecule's extensive π-system. The large surface area and high number of polarizable electrons in the picene (B1221364) framework result in substantial dispersion forces. The addition of the methyl group increases the total electron count and surface area, further strengthening these interactions.
π-π Stacking Interactions: Aromatic rings engage in specific non-covalent interactions known as π-π stacking. libretexts.org This is a result of electrostatic and dispersion interactions between the electron-rich π-clouds of adjacent aromatic systems. nih.gov These interactions can manifest in several geometries, most commonly a parallel-displaced or "slipped-stack" arrangement, where the centroid of one ring is offset from the centroid of the next. wikipedia.org A face-to-face "sandwich" configuration is generally less favorable due to electrostatic repulsion between the electron clouds. wikipedia.org The extensive π-system of the picene core is the primary driver for these interactions.
C–H···π Interactions: The presence of the methyl group introduces the possibility of C–H···π interactions. These are a form of weak hydrogen bond where a partially positive hydrogen atom (from the methyl group) interacts favorably with the electron-rich π-face of an adjacent picene molecule. researchgate.netnih.gov These interactions are highly directional and can play a crucial role in determining the precise orientation of molecules in the solid state. rsc.orgreading.ac.uk
| Intermolecular Force | Description | Typical Energy (kJ/mol) | Dependence on this compound Structure |
| London Dispersion | Attraction from temporary, correlated dipoles due to electron movement. | 0.4 - 40 | Dominant force; strengthened by large π-system and additional electrons from the methyl group. |
| π-π Stacking | Attraction between aromatic rings via electrostatic and dispersion forces. | 10 - 50 | Primary interaction of the picene core; geometry is sensitive to steric hindrance. |
| C–H···π Interaction | Weak hydrogen bond between a C-H bond and a π-system. | 2 - 10 | Introduced by the methyl group; provides directional control in molecular packing. researchgate.netnih.gov |
Influence of Intermolecular Interactions on Solid-State Organization and Material Properties
The arrangement of molecules in a crystal lattice, or the solid-state organization, is a direct consequence of the optimization of these intermolecular forces. The final structure represents the thermodynamic minimum, maximizing attractive interactions while minimizing repulsion.
For unsubstituted picene, the crystal structure is characterized by a herringbone packing motif, where molecules are arranged in a tilted fashion to maximize C–H···π interactions between the edge of one molecule and the face of its neighbor. This arrangement minimizes π-π repulsion while still benefiting from strong van der Waals forces.
The introduction of a methyl group at the 5-position is expected to significantly alter this packing. Based on studies of other methylated PAHs, several effects can be predicted:
Steric Influence: The methyl group adds steric bulk to the "fjord" region of the picene molecule. This bulkiness can disrupt the efficient herringbone packing seen in pure picene, forcing a different, potentially less dense, crystal structure to accommodate the substituent. rsc.orgreading.ac.uk
Directional Control: The methyl group's ability to act as a C–H donor for C–H···π interactions can introduce new, highly specific directional contacts. rsc.orgrsc.org These interactions can compete with the edge-to-face interactions of the picene core, leading to novel packing arrangements.
Modified Material Properties: Crystal packing directly impacts material properties such as melting point, solubility, and electronic conductivity. A less efficient or less dense packing arrangement caused by the methyl group might lead to a lower melting point compared to unsubstituted picene. Conversely, specific new interactions could stabilize the lattice. mdpi.com The charge transport properties, crucial for applications in organic electronics, are exquisitely sensitive to the degree of π-orbital overlap between adjacent molecules, which is determined by the solid-state packing. ossila.com
Self-Assembly Behavior and Potential for Nanostructure Formation
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov π-conjugated molecules like picene and its derivatives are known to self-assemble, particularly on flat surfaces or at liquid-solid interfaces, to form well-defined nanostructures. rsc.org This process is governed by the balance between molecule-molecule interactions (π-π stacking, van der Waals forces) and molecule-substrate interactions.
For this compound, the self-assembly process would be modulated by the methyl substituent.
On Surfaces: When deposited on a substrate like graphite (B72142) or a metal surface, unsubstituted PAHs often form flat-lying, ordered monolayers. The methyl group in this compound would act as a spacer, potentially lifting parts of the molecule off the surface and influencing the orientation of the entire assembly. This could prevent the formation of highly compact 2D layers but might favor the growth of three-dimensional nanostructures like ribbons or wires. rsc.org
In Solution: In solution, the balance of forces, including interactions with the solvent, dictates aggregation. The increased van der Waals forces and potential for specific C-H···π bonds from the methyl group could drive the formation of aggregates like nanofibers or vesicles, depending on the solvent environment. rsc.org The methyl group's hydrophobic nature would favor aggregation in polar solvents.
Host-Guest Chemistry and Inclusion Complexes Involving the Picene Framework
Host-guest chemistry involves the formation of a complex between a large "host" molecule with a binding cavity and a smaller "guest" molecule. libretexts.orgmdpi.com The rigid, concave π-surface of the picene framework presents a potential binding site for suitable guest molecules.
Theoretically, the electron-rich cavity of picene could act as a host for electron-poor aromatic guests through π-π stacking interactions, or for small molecules that can fit within its cleft. Pentiptycene, a related rigid aromatic framework, is known to form such inclusion complexes. core.ac.uk
However, for this compound, the potential for acting as a host is likely diminished. The 5-position is located deep within the most sterically crowded region of the molecule. A methyl group at this position would effectively block the cavity, sterically hindering the entry of almost any potential guest molecule. Therefore, while the broader picene framework possesses features conducive to host-guest interactions, the specific substitution pattern of this compound makes it an unlikely candidate to form stable inclusion complexes. No experimental evidence for such complexes involving picene or its derivatives as the host has been reported in the literature. The more common approach in this area involves using well-established hosts, such as cyclodextrins or calixarenes, to encapsulate aromatic guests. nih.govmdpi.comnih.govfau.demdpi.com
Applications of 5 Methylpicene in Organic Materials Science and Advanced Technologies
Organic Electronic Materials
Organic electronic materials, built from carbon-based molecules and polymers, are foundational to technologies like flexible displays and low-cost solar cells. okayama-u.ac.jpsolubilityofthings.com PAHs such as picene (B1221364) and its derivatives are promising candidates for these applications due to their rigid, planar structures and delocalized π-electron systems, which facilitate charge transport. rsc.orgontosight.ai
The charge transport properties of an organic material determine its efficacy as a semiconductor. In organic crystals, charge can move via two primary mechanisms: coherent band-like transport, common in highly ordered single crystals, and incoherent hopping transport, which dominates in polycrystalline or disordered thin films where charge carriers are localized and jump between molecular sites. researchgate.netresearchgate.netutwente.nl
Picene's charge transport properties have been investigated using density functional theory and classical Marcus charge transfer theory. acs.orgscispace.com These studies show that picene exhibits p-type (hole-transporting) semiconductor behavior. While pentacene (B32325), a linear isomer, has been more extensively studied, picene offers superior air stability due to its lower Highest Occupied Molecular Orbital (HOMO) energy level, making it a more robust candidate for practical devices. nih.govacs.orgresearchgate.net Theoretical calculations place the drift hole mobility for pristine picene crystal at 0.644 cm² V⁻¹ s⁻¹, with the potential to reach up to 2.629 cm² V⁻¹ s⁻¹ along the π–π stacking direction. acs.orgscispace.com
Table 1: Comparison of Calculated Electronic Properties for Picene and Pentacene This table presents theoretical data for the parent compounds to provide context for 5-Methylpicene's potential properties.
| Property | Picene | Pentacene | Reference |
| Formula | C₂₂H₁₄ | C₂₂H₁₄ | nih.gov |
| Band Gap (Eg) | 4.21 eV | 1.80 eV | nih.govresearchgate.net |
| Calculated Hole Mobility | 0.644 cm² V⁻¹ s⁻¹ | 2.147 cm² V⁻¹ s⁻¹ | acs.org |
| Maximum Theoretical Mobility | 2.629 cm² V⁻¹ s⁻¹ | - | scispace.com |
| Air Stability | High | Low | nih.govacs.org |
Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits. okayama-u.ac.jp The performance of an OFET is largely defined by the charge carrier mobility of the semiconductor used in its active layer. Picene has been successfully incorporated into p-channel OFETs, demonstrating its viability as a functional semiconductor. solubilityofthings.comresearchgate.net Its greater stability compared to pentacene makes it particularly attractive for developing devices with longer operational lifetimes. nih.govresearchgate.net
Studies on extended phenacenes (the class of molecules to which picene belongs) show a clear structure-property relationship, with mobility values being highly dependent on molecular packing and film morphology. researchgate.net For example, thin-film FETs using okayama-u.ac.jpphenacene and researchgate.netphenacene have achieved hole mobilities of up to 3(1) and 1(1) cm² V⁻¹ s⁻¹, respectively, when using an electric-double-layer (EDL) gate dielectric. researchgate.net
For this compound, its potential in OFETs is directly linked to the effects of methyl substitution. While direct experimental data is limited, it is known that functionalization can be used to engineer desired properties. For instance, the introduction of electron-withdrawing groups onto the picene core has been explored to create n-type (electron-transporting) semiconductors, enabling the fabrication of complementary circuits. okayama-u.ac.jp The methyl group in this compound, being electron-donating, would preserve the p-type character. Its influence on solid-state packing could either enhance or slightly hinder charge mobility depending on the resulting intermolecular arrangement in the transistor's channel layer. A synthesis for this compound has been reported, which is the first step toward its integration into such devices. rsc.org
Organic light-emitting diodes (OLEDs) are devices that produce light from a thin film of an organic compound when an electric current is applied. wikipedia.org The color and efficiency of an OLED are determined by the electronic structure of the emissive organic material. wikipedia.org PAHs are a key class of materials for OLEDs due to their inherent luminescence. solubilityofthings.com
Picene and its derivatives are considered for applications in OLEDs and other optoelectronic devices because of their electronic properties and stability. solubilityofthings.comontosight.ai The introduction of a substituent like a methyl group can tune the optoelectronic properties of the parent molecule. Specifically, the methyl group can subtly alter the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn can shift the wavelength of the emitted light. This principle of "tuning" by chemical modification is central to developing materials for specific colors in OLED displays. While specific studies on this compound in OLEDs are not widely reported, related picene derivatives have been explored for these applications. researchgate.netresearchgate.net
Superconducting Materials Research (by analogy with picene)
The discovery of superconductivity in alkali-metal-intercalated PAHs marked a significant milestone, demonstrating that materials composed solely of carbon and hydrogen could exhibit this remarkable quantum phenomenon. rsc.orgnih.gov
In 2010, researchers discovered that intercalating potassium into solid picene (C₂₂H₁₄) induces metallic behavior and superconductivity. nih.gov Intercalation is a process where atoms or ions are inserted into the voids within a host material's crystal lattice. scispace.com In the case of KₓPicene, potassium atoms donate electrons to the picene molecules, transforming the insulating hydrocarbon into a metallic conductor. arxiv.org
Subsequent research has shown that the superconducting transition temperature (Tc)—the temperature below which the material has zero electrical resistance—depends on the stoichiometry of potassium. Two distinct superconducting phases have been identified for KₓPicene: one with a Tc of 7 K and another with a Tc of 18 K. nih.gov The 18 K phase is observed at a stoichiometry of approximately K₃Picene, where three electrons are transferred to each picene molecule. arxiv.orgaps.org This discovery has spurred research into other intercalated PAHs, with superconductivity also being reported for systems based on phenanthrene, coronene, and dibenzopentacene. iphy.ac.cn However, it is worth noting that the reproducibility of these findings has been a subject of scientific debate, with some studies failing to observe superconductivity. rsc.org
Table 2: Reported Superconducting Critical Temperatures (Tc) in Alkali-Metal Intercalated PAHs
| Compound | Dopant | Max. Reported Tc | Reference |
| Picene | K | 18 K | nih.govscispace.comiphy.ac.cn |
| Phenanthrene | K | 5 K | iphy.ac.cn |
| Chrysene | K | Not Reported | iphy.ac.cn |
| Coronene | K | 15 K (under pressure) | iphy.ac.cn |
| Dibenzopentacene | K | 33 K | iphy.ac.cn |
The mechanism behind superconductivity in intercalated PAHs is thought to be related to electron-phonon coupling, a concept described by the Bardeen-Cooper-Schrieffer (BCS) theory. aps.org In this model, interactions between the donated electrons and the vibrational modes (phonons) of the picene molecules lead to the formation of Cooper pairs, which can move through the lattice without resistance.
The introduction of a methyl group to the picene core, creating this compound, could theoretically modulate this superconducting behavior in several ways:
Electronic Effects: The electron-donating nature of the methyl group slightly alters the electronic charge distribution on the picene anion. This could modify the density of states at the Fermi level, a key parameter in the BCS theory that influences Tc. numberanalytics.com
Structural Effects: The methyl group acts as a spacer, increasing the distance between picene molecules. This change in the crystal lattice would affect the intercalation process of potassium atoms and alter the intermolecular electronic coupling.
Phonon Spectrum Modification: The vibrational modes of the this compound molecule will differ from those of unsubstituted picene due to the additional methyl group. Since electron-phonon coupling is critical, this change in the phonon spectrum could directly impact the strength of the pairing interaction and, consequently, the superconducting transition temperature.
While substitution can have a pair-breaking effect that suppresses superconductivity, it can also be used to fine-tune the material's properties to enhance it. aps.org Further theoretical and experimental studies on intercalated this compound are needed to determine how these factors would collectively influence its potential as a superconducting material.
Principles of Materials Engineering and Molecular Design
The development of new organic materials is a multidisciplinary field that merges physics, chemistry, and engineering to create substances with specific, predetermined characteristics. medcraveonline.com Materials engineering focuses on the study of material properties—such as mechanical, electrical, thermal, and optical—and how these properties are influenced by the material's composition and internal structure. medcraveonline.com In the context of organic materials, this involves the strategic design and synthesis of molecules to achieve desired functions. acs.orgacs.org
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₂₁H₁₆ and a molecular weight of approximately 276.35 g/mol . ontosight.ai It appears as a yellowish, crystalline solid with a melting point in the range of 145-148°C. ontosight.ai The molecule consists of five fused benzene (B151609) rings in a stable "armchair" configuration, with a methyl group (-CH₃) attached at the 5-position. This structure, a derivative of picene, is a product of deliberate molecular design, where the addition of the methyl group is intended to modify the intrinsic properties of the parent picene core. This approach is fundamental to creating a vast library of materials from a single molecular scaffold, each fine-tuned for a specific purpose. acs.orgacs.org
Rational molecular design is a foundational strategy in organic materials science where molecules are purposefully engineered to exhibit specific functionalities. acs.orgchemrxiv.org This approach relies on a deep understanding of how a molecule's structure dictates its properties. For polycyclic aromatic compounds, key objectives include enhancing stability, tuning electronic energy levels (like the HOMO-LUMO gap), and improving processability for device fabrication. acs.orgacs.orgchemrxiv.org The development of stable and tunable polycyclic aromatic compounds is critical for advancing organic optoelectronics. chemrxiv.orgchemrxiv.org
The functionalization of a core PAH, such as picene, is a primary tool in rational design. The introduction of a simple alkyl group, like the methyl group in this compound, can have several predictable effects:
Solubility and Processability: The addition of alkyl groups often enhances the solubility of the parent PAH in organic solvents. This is crucial for solution-based processing techniques, such as spin-coating or inkjet printing, which are cost-effective methods for fabricating large-area organic electronic devices.
Molecular Packing: The methyl group acts as a steric modulator, influencing how individual molecules arrange themselves in the solid state. This intermolecular organization is critical as it directly impacts charge transport efficiency in organic semiconductors. rsc.org
Electronic Properties: While the effect is less pronounced than with strong electron-donating or -withdrawing groups, the methyl group can subtly alter the electronic landscape of the picene core through an inductive effect, fine-tuning its HOMO and LUMO energy levels. rsc.orgokayama-u.ac.jp
This design strategy allows scientists to create derivatives with optimized performance for specific applications, such as n-channel field-effect transistors, by attaching functional groups that modify the electronic features of the picene core. rsc.orgokayama-u.ac.jp
Table 1: Illustrative Effects of Molecular Design on Picene Derivatives
| Property | Parent Picene | Functionalized Picene (e.g., this compound) | Rationale for Change |
| Solubility | Low in common organic solvents | Potentially higher | The non-polar methyl group can disrupt close packing and improve interaction with solvents. |
| HOMO/LUMO Gap | ~3.3 eV researchgate.net | Slightly altered | The methyl group's inductive effect can subtly shift frontier molecular orbital energies. rsc.org |
| Solid-State Packing | Herringbone structure | Modified herringbone or other polymorph | The steric bulk of the methyl group influences intermolecular arrangement, affecting π-orbital overlap. rsc.org |
| Chemical Stability | High (more stable than pentacene) researchgate.net | High | The stable "armchair" picene core is retained. |
The concept that a molecule's structure dictates its properties is a central tenet of chemistry and materials science. nih.gov In advanced organic materials, this relationship is paramount, as even minor structural changes can lead to dramatic shifts in performance. researchgate.net
For this compound, the key structure-property relationships are derived from its two main components: the picene core and the methyl substituent.
The Picene Core: The five-ring, π-conjugated system is the source of the molecule's semiconducting properties. The "armchair" arrangement of the fused rings in picene gives it a higher chemical stability and a larger HOMO-LUMO gap compared to its linear isomer, pentacene, making it a more robust candidate for devices operating in ambient conditions. researchgate.netresearchgate.net This enhanced stability is a direct consequence of its molecular topology.
The Methyl Group: As a substituent, the methyl group's primary role is to fine-tune the properties imparted by the core. Its influence on solid-state packing is particularly significant. The way molecules arrange themselves determines the degree of orbital overlap between adjacent molecules, which is the pathway for charge carriers (electrons and holes) to move through the material. By altering the packing, the methyl group can directly influence the charge carrier mobility of the material.
The study of these relationships allows for the creation of computational databases that can predict the properties of novel PAHs, accelerating the discovery of new functional materials for organic electronics. nih.gov
Table 2: Key Structure-Property Relationships in Picene-Based Materials
| Structural Feature | Corresponding Property | Impact on Material Performance |
| Extended π-Conjugation | Semiconductor behavior | Enables the transport of electrical charge. |
| "Armchair" Isomerism | High chemical stability | Leads to longer device lifetimes and operational stability in air. researchgate.net |
| Peripheral Methyl Group | Modified intermolecular packing | Affects charge carrier mobility; a critical parameter for transistor and solar cell efficiency. rsc.org |
| HOMO/LUMO Energy Levels | Optical and electronic properties | Determines the energy of light absorbed/emitted and the ease of charge injection/extraction in devices. rsc.orgokayama-u.ac.jp |
Potential in Energy Capture and Storage Applications
Based on the established applications of polycyclic aromatic hydrocarbons, this compound holds potential in technologies related to energy capture and storage. The large, electron-rich π-system of the picene core is well-suited for interacting with ions and photons, making it a promising candidate for active materials in next-generation energy devices.
The potential for PAHs to serve as advanced anode materials in energy storage applications has spurred significant research. uchicago.edu Studies on various PAHs have demonstrated their ability to function as active materials in batteries by leveraging their redox activity and ability to intercalate ions. researchgate.net
Energy Storage: PAHs are increasingly investigated as electrode materials for high-capacity batteries, including lithium-ion, sodium-ion, and aluminum-ion systems. mdpi.comrsc.org The mechanism involves the reversible uptake and release of ions (e.g., Li⁺, Na⁺) within the molecular structure, which is stabilized by the delocalized π-electrons. The defined molecular structure of PAHs helps in understanding the correlation between structure and battery performance. rsc.org this compound could potentially be used in this context, where its molecular weight, redox potential, and structural stability during ion intercalation/de-intercalation would be key performance metrics. The methyl group might influence the voltage profile and the structural integrity of the electrode during cycling.
Energy Capture: In the field of organic photovoltaics (OPVs), PAHs are used as electron-donor or electron-acceptor materials in the light-absorbing active layer. The efficiency of an OPV device is highly dependent on the electronic properties and thin-film morphology of these materials. The tunability of this compound's properties through its methyl group could be advantageous. For instance, enhanced solubility could facilitate the formation of optimal bulk heterojunction morphologies with another semiconductor, which is essential for efficient charge separation and collection. While picene itself has a relatively large energy gap, its derivatives could be engineered for optimal light absorption and energy level alignment in a solar cell.
Table 3: Potential Energy Applications of this compound
| Application Area | Potential Role of this compound | Key Enabling Properties |
| Sodium-Ion Batteries | Anode Material | Reversible Na⁺ ion intercalation; structural stability during cycling; high theoretical capacity. rsc.org |
| Lithium-Ion Batteries | Anode or Cathode Prelithiation Agent | Ability to form stable radical anions to pre-dope electrodes, boosting initial battery capacity. mdpi.com |
| Aluminum-Ion Batteries | Cathode Material | Favorable intercalation of AlCl₄⁻ ions; high redox potential. researchgate.net |
| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Tunable HOMO/LUMO levels for efficient light absorption and charge transfer; good film-forming properties. |
| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | High charge carrier mobility; good operational stability in air, building on the known stability of the picene core. researchgate.net |
Synthesis and Characterization of 5 Methylpicene Derivatives and Analogs
Targeted Synthesis of Substituted 5-Methylpicenes
The targeted synthesis of substituted 5-methylpicenes involves the precise introduction of new functional groups onto the aromatic framework. The position of the innate methyl group and the inherent reactivity of the picene (B1221364) core heavily influence the strategies employed.
Strategies for Introducing Additional Functional Groups
The introduction of functional groups onto the picene core can be achieved through various established and modern synthetic methods. Analogous to strategies used for other complex PAHs like pyrene (B120774), these methods include electrophilic aromatic substitution and transition-metal-catalyzed C-H functionalization. nih.govmdpi.com
Electrophilic Aromatic Substitution (SEAr): Classic SEAr reactions such as nitration, halogenation, and Friedel-Crafts acylation are primary methods for functionalizing the electron-rich picene skeleton. The reaction conditions can be tuned to control the degree of substitution. For instance, bromination can introduce bromine atoms, which then serve as versatile synthetic handles for subsequent cross-coupling reactions. mdpi.com
Transition-Metal-Catalyzed C-H Borylation: A more modern and highly regioselective method involves the direct C-H borylation of the aromatic core using iridium-based catalysts. nih.gov This reaction installs a boronic ester group (e.g., Bpin) onto the picene framework. This functional group is exceptionally useful as it can be readily converted into a variety of other substituents (e.g., aryl, hydroxyl, or amino groups) through well-established protocols like the Suzuki-Miyaura cross-coupling reaction. nih.gov
These strategies allow for the synthesis of a wide range of derivatives, as detailed in the table below.
| Functional Group | Synthetic Strategy | Key Reagents | Resulting Derivative Type |
| Nitro (-NO₂) | Electrophilic Nitration | HNO₃ / H₂SO₄ | Nitro-5-methylpicene |
| Bromo (-Br) | Electrophilic Bromination | Br₂ / Lewis Acid | Bromo-5-methylpicene |
| Acetyl (-COCH₃) | Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Acetyl-5-methylpicene |
| Boronic Ester (-Bpin) | Iridium-Catalyzed Borylation | B₂pin₂ / [{Ir(μ-OMe)cod}₂] | 5-Methylpicene boronic ester |
| Aryl (-Ar) | Suzuki-Miyaura Coupling | Aryl-Boronic Acid, Pd catalyst | Aryl-5-methylpicene |
| Hydroxyl (-OH) | Oxidation of Boronic Ester | H₂O₂, NaOH | Hydroxy-5-methylpicene |
Challenges in Regioselective Synthesis of Complex Methylated Picenes
A significant challenge in the synthesis of complex derivatives of this compound is achieving high regioselectivity. The picene molecule has multiple non-equivalent C-H bonds, each with a different reactivity based on electronic and steric factors. The presence of the 5-methyl group further complicates this landscape by exerting its own directing effects.
Similar to other large PAHs, the positions on the picene rings possess different electron densities. Some sites are more susceptible to electrophilic attack than others. mdpi.com For example, studies on pyrene distinguish between "active" sites that readily undergo substitution and "less accessible" sites that are harder to functionalize. mdpi.com Synthesizing a specific, complex, poly-methylated picene isomer requires careful control over reaction conditions or the use of directing groups to guide functionalization to the desired position.
Photochemical cyclization of strategically substituted stilbenoid precursors is one method that has been used to achieve regiospecificity in the synthesis of other methylated PAHs, such as methylchrysenes. researchgate.net This approach locks in the position of the methyl groups before the final aromatic system is formed, bypassing the regioselectivity issues of direct functionalization. researchgate.net Overcoming these challenges is crucial for establishing clear structure-property relationships in new this compound derivatives.
Novel Derivatization Reactions of the Picene Core
Beyond simple substitution, novel reactions can be employed to build more complex structures onto the picene core, including extended conjugated systems and new heterocyclic rings.
Knoevenagel Condensation and Related Addition Reactions
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgpurechemistry.org While direct application on this compound requires a carbonyl-functionalized precursor (e.g., this compound-carbaldehyde), this reaction offers a route to α,β-unsaturated derivatives.
The reaction proceeds through the following steps:
A base (e.g., piperidine (B6355638) or pyridine) deprotonates the active methylene compound (like diethyl malonate or malononitrile) to form a nucleophilic enolate. youtube.com
The enolate attacks the carbonyl carbon of the picene-aldehyde.
A subsequent dehydration step eliminates a molecule of water, yielding a new C=C double bond conjugated with the picene system. sigmaaldrich.com
This reaction effectively extends the π-conjugated system of the molecule, which can significantly alter its photophysical properties, such as its absorption and emission spectra. A variation, the Doebner modification, uses pyridine (B92270) as a solvent and malonic acid as the active methylene component, which often results in a subsequent decarboxylation. wikipedia.org
Annulation Reactions for Novel Heterocyclic Picene Derivatives
Annulation reactions are used to build new rings onto an existing molecular framework. Applying these reactions to this compound can generate novel, fused heterocyclic systems, thereby creating picene analogs with embedded nitrogen, oxygen, or sulfur atoms. These heteroatoms can modulate the electronic properties and intermolecular interactions of the final compound.
Common annulation strategies that could be applied to picene derivatives include:
[3+2] Cycloaddition Reactions: These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. chim.itresearchgate.net For example, a picene derivative containing an alkyne or alkene could react with an azide (B81097) to form a triazole ring, or with a nitrile oxide to form an isoxazole (B147169) ring fused to the picene core.
Palladium-Catalyzed Annulation: Transition metal catalysis, particularly with palladium, can facilitate the annulation of new rings from appropriately functionalized precursors. nih.gov For instance, a bromo- and amino-substituted picene could undergo intramolecular coupling to form a fused, nitrogen-containing ring system. These methods are powerful tools for constructing complex polycyclic heteroaromatic compounds. rsc.org
Spectroscopic and Structural Characterization of Synthesized Derivatives
The unambiguous identification of newly synthesized this compound derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides specific information that, when combined, confirms the structure, purity, and conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. The ¹H NMR spectrum provides information on the number and connectivity of protons, with chemical shifts indicating the electronic environment and coupling constants revealing neighboring protons. The ¹³C NMR spectrum reveals the number and type of carbon atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized compound, which is used to confirm its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups introduced during synthesis, such as carbonyl (C=O), hydroxyl (O-H), or cyano (C≡N) groups, by their characteristic vibrational frequencies. nih.gov
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. This technique was used to confirm the structures of numerous functionalized pyrene derivatives, providing invaluable insight into their packing modes. nih.gov
The table below illustrates the expected spectroscopic data for a hypothetical derivative, 13-bromo-5-methylpicene.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | A series of distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), with specific coupling patterns. A singlet in the aliphatic region (δ ~2.5 ppm) for the methyl group. | Confirms the arrangement of protons on the aromatic backbone and the presence of the methyl group. |
| ¹³C NMR | Multiple signals in the aromatic region (δ ~120-140 ppm) and one signal in the aliphatic region (δ ~20 ppm). The carbon atom bonded to bromine would be shifted. | Confirms the carbon skeleton and indicates the position of substitution. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₂₃H₁₅Br, showing the characteristic isotopic pattern for bromine. | Confirms the elemental formula C₂₃H₁₅Br. |
| IR Spectroscopy | Strong absorptions in the 3100-3000 cm⁻¹ (aromatic C-H stretch) and 1600-1450 cm⁻¹ (C=C stretch) regions. A C-Br stretch may be visible in the fingerprint region. | Confirms the presence of the aromatic picene core. |
Isomeric Considerations of Methylated Picenes
The substitution of a methyl group onto the picene backbone can occur at several distinct positions, leading to a variety of structural isomers. Each isomer, while sharing the same molecular formula, possesses a unique spatial arrangement of atoms. This structural variation is not trivial; the specific location of the methyl group profoundly influences the molecule's physicochemical properties and, consequently, its behavior in both molecular and bulk material contexts. Therefore, the effective separation and unambiguous identification of these isomers are critical prerequisites for fundamental research and the development of potential applications.
Methodologies for Separation and Identification of Isomeric Methylpicenes
The separation of isomeric methylpicenes from a mixture is a significant analytical challenge due to their similar physicochemical properties. vurup.sk The subtle differences in polarity, volatility, and shape among isomers necessitate high-resolution separation techniques. Following separation, definitive structural elucidation is achieved through various spectroscopic methods.
Chromatographic Techniques
Chromatography is the cornerstone of isomer separation. patsnap.com The choice of method often depends on the sample complexity and the required purity of the isolated isomers.
Gas Chromatography (GC): GC is a primary method for separating volatile and thermally stable compounds like methylated polycyclic aromatic hydrocarbons (PAHs). taylorfrancis.com The separation of isomers is highly dependent on the stationary phase of the GC column. mdpi.com While standard non-polar phases like 5% phenyl methylpolysiloxane can provide some separation, achieving baseline resolution for all isomers in a complex mixture is often impossible in a single run. mdpi.com For enhanced selectivity, specialized stationary phases are employed:
High Phenyl Content Phases: Columns with a high percentage of phenyl groups (e.g., 50% phenyl-polysiloxane) can improve the resolution of PAH isomers compared to standard phases. mdpi.com
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or shape-selective column) to provide a significant increase in peak capacity and resolving power, making it a viable solution for complex isomer mixtures. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable tool, particularly for less volatile or thermally labile derivatives. taylorfrancis.comresearchgate.net Both normal-phase (NP) and reversed-phase (RP) modes are utilized.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for PAHs. Stationary phases that promote π-π interactions, such as those containing phenyl or pyrene functionalities, are particularly effective for resolving aromatic isomers. researchgate.netdiva-portal.org The elution order is influenced by the hydrophobicity and shape of the isomers.
Normal-Phase HPLC (NP-HPLC): NP-HPLC can also serve as a good chromatographic method for separating PAHs due to their low polarity. diva-portal.org
Spectroscopic and Spectrometric Identification
Once the isomers are chromatographically separated, their precise structures are confirmed using spectroscopic techniques.
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides the molecular weight of the eluting compound, confirming it as a methylpicene isomer. The fragmentation pattern can sometimes offer clues to the methyl group's position, although it is often not definitive for positional isomers. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural determination of isolated isomers. nih.gov The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons and carbons in the aromatic region provide a unique fingerprint for each isomer, allowing for the precise assignment of the methyl group's location on the picene skeleton. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging, high-resolution gas-phase technique that can identify different isomers within a mixture without prior separation. nih.gov It measures the rotational transitions of a molecule, which are exquisitely sensitive to its mass distribution and three-dimensional structure. By comparing the experimentally measured rotational constants to those calculated for different potential isomers using computational chemistry, MRR allows for confident and unambiguous structural identification. nih.gov
| Methodology | Principle of Separation/Identification | Key Advantages for Methylpicene Isomers |
|---|---|---|
| Gas Chromatography (GC) | Differential partitioning between a mobile gas phase and a stationary phase based on volatility and interaction with the stationary phase. mdpi.com | High resolution for volatile compounds; specialized columns (e.g., liquid crystal) offer shape selectivity. vurup.sk |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity and specific interactions (e.g., π-π stacking). researchgate.net | Excellent for positional isomer separation using phenyl-based columns; applicable to a wide range of derivatives. diva-portal.orgmtc-usa.com |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Confirms molecular weight and formula; provides fragmentation patterns for structural clues when coupled with GC or LC. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Interaction of nuclear spins with an external magnetic field. | Provides definitive structural elucidation of isolated isomers through unique chemical shifts and coupling patterns for ¹H and ¹³C nuclei. nih.gov |
| Molecular Rotational Resonance (MRR) | Absorption of microwave radiation corresponding to quantized rotational transitions in gas-phase molecules. | Unambiguous identification of isomers in a mixture without separation; highly sensitive to molecular geometry. nih.gov |
Impact of Methyl Group Position on Molecular and Material Properties
The location of the methyl substituent on the picene core is a critical determinant of the molecule's electronic, structural, and intermolecular characteristics. These variations at the molecular level translate directly into distinct bulk material properties.
Molecular Properties
Electronic Properties: The methyl group is a weak electron-donating group. Its position influences the electron density distribution across the picene π-system. This can affect the molecule's ionization potential, electron affinity, and the energy of its frontier molecular orbitals (HOMO and LUMO). Substitution at different positions can lead to subtle changes in the charge distribution along the polycyclic backbone. uiuc.edu
Molecular Geometry and Steric Effects: The presence of a methyl group can introduce steric hindrance that may affect the planarity of the picene skeleton, although this effect is generally minor for a single methyl group. More significantly, the position of the methyl group can create specific steric environments that influence how the molecule interacts with other molecules or surfaces. researchgate.net For example, a methyl group in a sterically crowded "bay region" will have a different conformational impact than one on a more exposed part of the molecule.
Spectroscopic Signature: As noted previously, the position of the methyl group creates a unique electronic environment for each proton and carbon atom in the molecule. This results in a distinct and identifiable NMR spectrum for each isomer, which is the basis for their structural identification. nih.gov
Material Properties
Crystal Packing and π-π Stacking: The solid-state packing of aromatic molecules is heavily governed by π-π stacking interactions. The position of the methyl group acts as a "spacer," directly influencing the distance and geometry between adjacent picene molecules in a crystal lattice. nih.gov A strategically placed methyl group can disrupt or enhance π-stacking, which in turn affects the material's electronic properties, such as charge carrier mobility. Research on other aromatic systems has shown that the relative position of substituents can have a profound influence on the strength of π-π stacking. nih.gov
Thermal Properties: The melting point and boiling point of the isomers are influenced by the efficiency of their crystal packing. Isomers that can pack more tightly and form stronger intermolecular interactions (e.g., more effective π-stacking) will generally have higher melting points. Therefore, the position of the methyl group, by dictating the packing motif, directly impacts these fundamental thermal properties.
| Property | Influence of Methyl Group Position | Resulting Effect |
|---|---|---|
| Electronic Structure | Alters the local electron density of the aromatic π-system. uiuc.edu | Leads to variations in ionization potential, electron affinity, and reactivity among isomers. |
| π-π Stacking | Acts as a steric modulator, affecting the distance and orientation between stacked molecules. nih.gov | Dictates the solid-state packing, which is critical for charge transport in organic electronic materials. |
| Solubility | Affects the overall molecular shape and symmetry, influencing interactions with solvent molecules. | Causes isomers to have different solubilities in various organic solvents, which is important for processing and purification. |
| Melting/Boiling Point | Determines the efficiency of the crystal lattice packing and the strength of intermolecular forces. | Results in distinct melting and boiling points for each isomer. |
Advanced Research Directions and Future Outlook for 5 Methylpicene Studies
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches for 5-Methylpicene
The synthesis of this compound and other substituted picenes is an area of active research, with a focus on developing more efficient, scalable, and environmentally friendly methods. rsc.orgrsc.orghilarispublisher.com Traditional synthetic routes often involve harsh conditions, such as high temperatures, and may produce low yields. rsc.org
Recent advancements have explored photochemical reactions as a promising alternative. For example, the Mallory reaction, which involves the E/Z isomerization followed by oxidative photocyclization of stilbene-like molecules, has been successfully employed for the synthesis of substituted picenes. rsc.org A notable example is the photochemical synthesis of this compound, which can be achieved in good yields (60-71%) in solvents like benzene (B151609) and ethyl acetate (B1210297), with the product conveniently recovered through filtration. rsc.orgrsc.org This light-induced approach offers a milder and potentially more sustainable alternative to thermal methods. rsc.org
Future research in this area will likely focus on:
Catalysis: The use of novel catalysts, including transition-metal catalysts, to improve reaction efficiency and selectivity. hilarispublisher.com Palladium-mediated intramolecular cross-coupling and gold-catalyzed conversions are examples of such approaches being explored for similar aromatic systems. rsc.org
Green Solvents: Replacing hazardous solvents with greener alternatives is a key principle of green chemistry. mygreenlab.orgskpharmteco.com Research into aqueous chemistries and solventless reactions for the synthesis of complex organic molecules is ongoing and could be applied to this compound production. mygreenlab.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. rsc.org
| Synthetic Approach | Description | Potential Advantages |
| Photochemical Cyclization | Utilizes light to induce the formation of the picene (B1221364) ring system from a suitable precursor. rsc.org | Milder reaction conditions, potentially higher yields, and simpler product isolation. rsc.orgrsc.org |
| Catalytic Methods | Employs transition metals like palladium or gold to facilitate bond formation. rsc.org | Increased reaction rates and selectivity. hilarispublisher.com |
| Green Chemistry | Focuses on using environmentally benign solvents and reagents, and minimizing waste. mygreenlab.orgskpharmteco.com | Reduced environmental impact and improved safety. skpharmteco.com |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch. rsc.org | Enhanced control, scalability, and safety. rsc.org |
Development of Advanced Characterization Techniques for Complex Methylated Aromatic Systems
The accurate characterization of this compound and other methylated PAHs within complex mixtures is crucial for understanding their properties and environmental fate. researchgate.netacs.org Advanced analytical techniques are continuously being developed to meet this challenge.
Comprehensive two-dimensional gas chromatography coupled to mass spectrometry (GC×GC/MS) has emerged as a powerful tool for the detailed characterization of polycyclic aromatic compounds (PACs) in complex samples like coal tar derivatives. acs.org This technique offers superior chromatographic resolution compared to traditional GC/MS, enabling the separation and identification of a larger number of individual compounds, including various isomers of methylated PAHs. acs.orgdiva-portal.org
Other key characterization techniques and future directions include:
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which aids in the confident identification of unknown compounds by determining their elemental composition. acs.org
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and Raman spectroscopy are invaluable for structural elucidation. rsc.org 1H and 13C NMR, along with DEPT-135 experiments, are used to assign the specific structure of synthesized compounds like this compound. rsc.org
In Vitro Reporter Gene Assays: These bioassays, such as the PAH-CALUX assay, can determine the total biological activity of a mixture of PAHs and their derivatives, providing insights into their potential toxicity. researchgate.net
| Characterization Technique | Application for Methylated Aromatics | Key Advantages |
| GC×GC/MS | Separation and identification of individual isomers in complex mixtures. acs.org | Unparalleled chromatographic resolution. acs.org |
| HRMS | Accurate mass determination for elemental composition analysis. acs.org | High confidence in compound identification. acs.org |
| NMR Spectroscopy | Detailed structural elucidation of synthesized compounds. rsc.org | Provides definitive structural information. rsc.org |
| Raman Spectroscopy | Analysis of the quality and purity of crystalline samples. rsc.org | Non-destructive and sensitive to molecular structure. |
| In Vitro Bioassays | Assessment of the biological activity and potential toxicity of mixtures. researchgate.net | Provides a measure of overall biological effect. researchgate.net |
Evolution of Computational Modeling for Predictive Material Design and Molecular Engineering
Computational methods are becoming indispensable tools for predicting the properties of molecules like this compound and for designing new materials with specific functionalities. nih.gov Electronic structure theory, which studies the behavior of electrons in matter, forms the foundation for these computational models. uol.delondon-nano.com
Methods like Density Functional Theory (DFT) are widely used to study the electronic structure of molecules and materials. rsc.orgucl.ac.uk These calculations can predict various properties, including molecular geometry, electronic and optical properties, and reactivity. For instance, computational modeling can be used to understand the relationship between the structure of a molecule and its photophysical properties, such as absorption and emission wavelengths. diva-portal.org
Future advancements in this field are expected to involve:
Machine Learning and AI: The integration of machine learning algorithms with computational chemistry can accelerate the discovery of new materials by screening vast numbers of potential candidates. nih.gov
Multiscale Modeling: Combining different computational methods to simulate phenomena across various length and time scales, from the electronic structure of a single molecule to the bulk properties of a material.
Improved Accuracy and Efficiency: The continuous development of new theoretical models and algorithms, along with increasing computational power, will enable more accurate and faster simulations of complex molecular systems. nih.govrsc.org
Expanding Applications in Emerging Organic Electronics and Advanced Materials Technologies
The unique electronic and optical properties of polycyclic aromatic hydrocarbons make them promising candidates for applications in organic electronics and advanced materials. sigmaaldrich.comnumberanalytics.commdpi.com While specific applications for this compound are still under exploration, the broader class of PAHs is being investigated for use in:
Organic Field-Effect Transistors (OFETs): These are key components of flexible displays, electronic paper, and sensors. sigmaaldrich.comeuropean-mrs.com The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used. numberanalytics.com
Organic Light-Emitting Diodes (OLEDs): Used in high-quality displays for televisions, smartphones, and lighting. sigmaaldrich.commdpi.com The efficiency and color of OLEDs are determined by the properties of the emissive organic materials.
Organic Solar Cells (OSCs): Offer the potential for lightweight, flexible, and low-cost solar energy conversion. numberanalytics.commdpi.com
Advanced Materials: The synthesis and processing of materials at the nanoscale can lead to novel properties. mit.eduwikipedia.orgpsu.edu PAHs can serve as building blocks for creating new materials with tailored characteristics. mit.edu
The introduction of a methyl group, as in this compound, can influence the packing of molecules in the solid state, which in turn affects their electronic properties and device performance. acs.org
| Application Area | Role of Organic Aromatic Compounds | Potential Advantages |
| Organic Transistors (OFETs) | As the active semiconductor layer. sigmaaldrich.comeuropean-mrs.com | Flexibility, low-cost fabrication, large-area processing. sigmaaldrich.com |
| OLEDs | As emissive materials or host materials. sigmaaldrich.commdpi.com | High contrast, wide viewing angle, fast response time. numberanalytics.com |
| Organic Solar Cells | As electron donor or acceptor materials. numberanalytics.commdpi.com | Lightweight, flexibility, potential for roll-to-roll printing. numberanalytics.com |
| Advanced Materials | As building blocks for functional materials. mit.eduwikipedia.org | Tunable properties through chemical modification. wikipedia.org |
Interdisciplinary Research Combining this compound with Nanoscience and Supramolecular Chemistry
The convergence of this compound research with nanoscience and supramolecular chemistry opens up exciting possibilities for creating highly ordered and functional molecular assemblies. springernature.comjyu.fi
Nanoscience: This field deals with structures and phenomena on the nanometer scale. jyu.fi By controlling the arrangement of this compound molecules on surfaces or within nanostructures, it may be possible to create novel electronic and photonic devices. icmol.es
Supramolecular Chemistry: This area of chemistry focuses on the non-covalent interactions between molecules. springernature.comub.eduucm.es Through self-assembly processes, this compound and its derivatives could form well-defined architectures like nanofibers, vesicles, or gels with unique properties and applications. ub.edu
The interdisciplinary nature of this research, combining synthetic chemistry, materials science, physics, and biology, is crucial for advancing our understanding and utilization of molecules like this compound. springernature.comjyu.fi
Fundamental Studies on Photoinduced Processes and Energy Transfer in this compound Assemblies
Understanding the fundamental photophysical processes that occur in this compound assemblies upon light absorption is critical for its application in optoelectronic devices. mdpi.comosti.gov These processes include:
Photoinduced Electron Transfer: The transfer of an electron from an excited molecule to a neighboring molecule, creating a charge-separated state. mdpi.comacademie-sciences.fr This is a key step in photovoltaics and photocatalysis.
Energy Transfer: The transfer of excitation energy from one molecule to another. osti.govacademie-sciences.fr This process is fundamental to the operation of OLEDs and light-harvesting systems.
The methylation of the picene core can significantly impact these processes. For instance, methylation can alter the electronic energy levels and the excited-state lifetime of the molecule, which in turn influences the efficiency of electron and energy transfer. nih.gov Femtosecond transient absorption spectroscopy is a powerful technique for studying these ultrafast processes. nih.gov
Future research will likely focus on:
Structure-Property Relationships: Systematically investigating how modifications to the molecular structure of this compound and its derivatives affect their photophysical properties. mdpi.com
Aggregation Effects: Studying how the arrangement of molecules in aggregates influences their excited-state dynamics. Aggregation can lead to new, collective excited states with different properties from the individual molecules. mdpi.com
Theoretical Modeling: Using quantum chemical calculations to model and predict the photoinduced processes in this compound assemblies, providing a deeper understanding of the underlying mechanisms. ucl.ac.ukdiva-portal.org
Q & A
Q. What guidelines should be followed when reporting this compound’s toxicity or environmental impact in manuscripts?
- Methodological Answer : Adhere to OECD guidelines for ecotoxicity assays (e.g., Daphnia magna LC50). Disclose conflicts of interest and cite primary literature for comparative toxicity data. Use FAIR data principles for sharing raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
